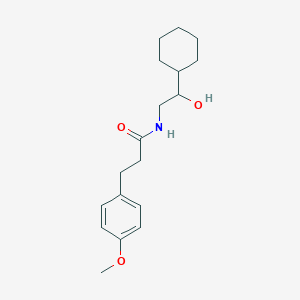

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS: 1788846-84-3) is a synthetic amide derivative characterized by a cyclohexyl-hydroxyethyl amine group linked to a 3-(4-methoxyphenyl)propanamide backbone . The 4-methoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding due to its electron-donating methoxy group.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-22-16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNKKJFSYWINKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexylamine, 4-methoxybenzaldehyde, and a suitable acylating agent.

Formation of Intermediate: The first step involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acylation: The final step involves the acylation of the amine with a propanoyl chloride derivative to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: The major product would be a ketone derivative.

Reduction: The major product would be an amine derivative.

Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound’s cyclohexyl-hydroxyethyl group may offer a balance between lipophilicity and hydrogen-bonding compared to heterocyclic substituents (e.g., benzothiazole in or indolyl in ).

- Synthetic yields vary significantly: benzothiazole derivatives achieved 59% yield , while indolyl-pyridyl analogs had lower yields (34%) due to steric and electronic challenges .

Enzyme Inhibition and Receptor Agonism

- FPR2 Agonism : Ureidopropanamido derivatives () with 4-methoxyphenyl groups showed high selectivity for formyl peptide receptor 2 (FPR2) over FPR1, attributed to chiral recognition and methoxy group positioning .

- Antitumor Activity : Compound 1D () exhibited antitumor effects, likely due to the hydroxamic acid moiety’s metal-chelating properties and the 4-methoxyphenyl group’s role in target binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to polar substituents (e.g., tetrazole in or hydroxycarbamoyl in ).

- Solubility : Tetrazole-containing analogs () may exhibit improved aqueous solubility due to the ionizable tetrazole ring .

- Metabolic Stability : FPR2 agonists () underwent metabolic stability testing, with methoxyphenyl derivatives showing moderate resistance to hepatic degradation .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Imine Intermediate : Cyclohexylamine is reacted with 4-methoxybenzaldehyde.

- Reduction : The imine is reduced to the corresponding amine.

- Acylation : The final product is obtained through acylation with a propanoyl chloride derivative.

This compound features a cyclohexyl group and a methoxyphenyl group, which may influence its biological activity by interacting with various molecular targets .

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, it could act as an inhibitor or activator depending on the biological context .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting inflammatory pathways, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study evaluating various propanamide derivatives, compounds similar to this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, a related compound showed an IC50 value of 6.69 µM for urease inhibition, suggesting strong anti-inflammatory potential .

- Antitumor Activity : Another study reported that related derivatives displayed significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 7.01 µM to 14.31 µM across different cell lines (HeLa, NCIH460, MCF-7). This highlights the potential for further development of this class of compounds as anticancer agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.